molecular formula C19H19N3O B11426490 4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11426490
M. Wt: 305.4 g/mol
InChI Key: DXLKWSGKISRBOK-UHFFFAOYSA-N
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Description

4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Pyrrolidinone Moiety: The benzodiazole intermediate is then reacted with a 3,4-dimethylphenyl-substituted pyrrolidinone under basic or catalytic conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the methyl groups on the phenyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodiazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or fluorescent probes.

Medicine

Medicinally, compounds like 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE may be investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,3-BENZODIAZOL-2-YL)-1-PHENYLPYRROLIDIN-2-ONE
  • 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE
  • 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,4-DIMETHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which can influence its physical, chemical, and biological properties. For instance, the presence of the 3,4-dimethylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C19H19N3O/c1-12-7-8-15(9-13(12)2)22-11-14(10-18(22)23)19-20-16-5-3-4-6-17(16)21-19/h3-9,14H,10-11H2,1-2H3,(H,20,21)

InChI Key

DXLKWSGKISRBOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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